molecular formula C18H16N2O2 B086182 Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- CAS No. 1037-85-0

Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro-

Cat. No. B086182
CAS RN: 1037-85-0
M. Wt: 292.3 g/mol
InChI Key: XURNBUIOYGQEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as spiro-IMD and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Spiro-IMD has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that spiro-IMD has potent anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, spiro-IMD has been shown to have anti-inflammatory properties, making it a potential treatment for a wide range of inflammatory diseases.

Mechanism Of Action

The mechanism of action of spiro-IMD is not fully understood. However, studies have shown that spiro-IMD inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, spiro-IMD has been shown to induce cell death in cancer cells, further highlighting its potential as a cancer treatment.

Biochemical And Physiological Effects

Spiro-IMD has been shown to have a wide range of biochemical and physiological effects. Studies have shown that spiro-IMD can induce apoptosis, or programmed cell death, in cancer cells. Additionally, spiro-IMD has been shown to inhibit the activity of certain enzymes that are involved in inflammation, making it a potential treatment for inflammatory diseases. Finally, spiro-IMD has been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of spiro-IMD is its reproducible synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, spiro-IMD has been shown to be relatively stable, making it a valuable tool for researchers interested in studying its properties over an extended period of time. However, one limitation of spiro-IMD is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on spiro-IMD. One promising area of research is in the development of spiro-IMD-based cancer treatments. Additionally, spiro-IMD may have potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of spiro-IMD, which may lead to the development of more effective treatments based on this compound.
In conclusion, spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has shown great promise in scientific research. Its reproducible synthesis method, potent anti-cancer properties, and potential applications in the treatment of inflammatory diseases make it a valuable tool for researchers interested in studying its properties. While there are limitations to its use, the potential benefits of spiro-IMD make it an exciting area of research for the future.

Synthesis Methods

The synthesis of spiro-IMD involves the reaction of dibenzo(a,d)cyclooctadiene with imidazole-2-thione in the presence of a palladium catalyst. The resulting product is then treated with hydrogen peroxide to yield spiro-IMD in high yields. This synthetic method has been shown to be efficient and reproducible, making it a valuable tool for researchers interested in studying the properties of spiro-IMD.

properties

CAS RN

1037-85-0

Product Name

Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro-

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

spiro[imidazolidine-5,2'-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene]-2,4-dione

InChI

InChI=1S/C18H16N2O2/c21-16-18(20-17(22)19-16)14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18/h1-4,6-7,10-11H,5,8-9H2,(H2,19,20,21,22)

InChI Key

XURNBUIOYGQEST-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3

Canonical SMILES

C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3

synonyms

6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione

Origin of Product

United States

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